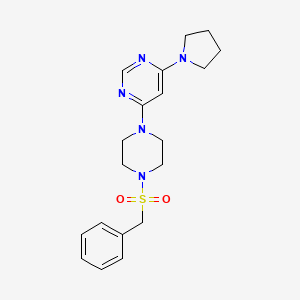![molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5](/img/structure/B2898805.png)
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is an organic molecule characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to enhance the potency of drugs by lowering the pk_a of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group can participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
The trifluoromethyl group is known to enhance the potency of drugs .
Action Environment
The trifluoromethyl group is known to improve the environmental stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate conditions.
Coupling with the Phenyl Ring: The final step involves coupling the cyclopropyl group with the phenyl ring bearing the trifluoromethyl group.
Industrial Production Methods
Industrial production of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or cyclopropyl group are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the cyclopropyl group.
(4-(Trifluoromethyl)phenyl)isocyanate: Contains an isocyanate group instead of a cyclopropyl group.
(4-(Trifluoromethyl)phenyl)ethanol: Contains a hydroxyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) lies in its combination of a trifluoromethyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCAKFPBFGOYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2898722.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898729.png)
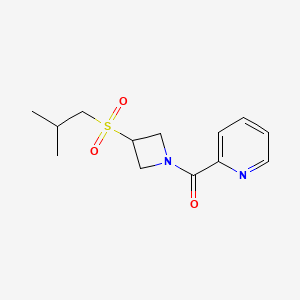
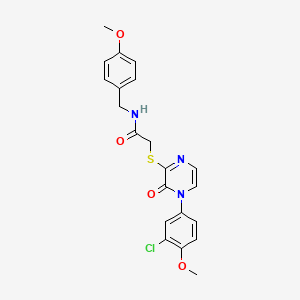
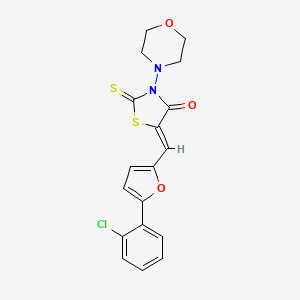
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)
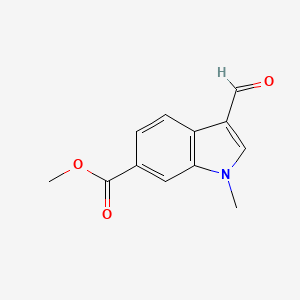
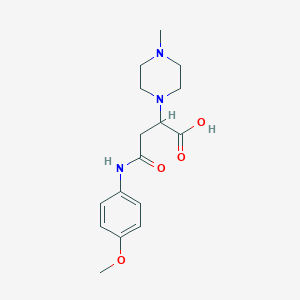
![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)
![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)
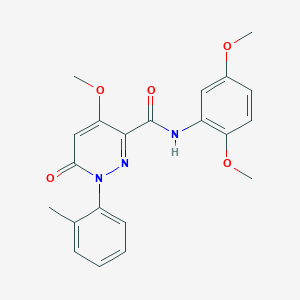
![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
